5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
Description
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol (CAS: 1135283-07-6) is a pyrimidine derivative with the molecular formula C₆H₈ClN₃O and a molecular weight of 173.60 g/mol . Its structure features:
- A chlorine substituent at position 5,
- A methyl group at position 2,
- A methylamino group at position 6,
- A hydroxyl group at position 3.
Properties
IUPAC Name |
5-chloro-2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUJEDDCQYWKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216736 | |
| Record name | 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-07-6 | |
| Record name | 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Sequential Halogenation and Amination
Step 1: Ring Formation
A Hantzsch-type synthesis using methyl acetoacetate and acetamidine derivatives under basic conditions (e.g., KOH in methanol) forms 2-methyl-4-pyrimidinol intermediates.- Reaction Conditions : Reflux in methanol with acetamidine hydrochloride (1:1 molar ratio).
- Intermediate : 2-methyl-4-hydroxy-6-chloropyrimidine.
Step 2: Chlorination at Position 5
Phosphorus oxychloride (POCl₃) selectively introduces chlorine at position 5 while preserving the hydroxyl group at position 4.- Conditions : Reflux with POCl₃ (2:1 molar ratio) for 6–8 hours.
- Yield : ~54% (based on analogous chlorination).
Step 3: Methylamination at Position 6
Nucleophilic substitution of the chlorine at position 6 with methylamine:- Conditions : Methylamine (2 eq) in THF at 60°C for 12 hours.
- Catalyst : Triethylamine (1 eq) to scavenge HCl.
Route 2: Direct Functionalization of Preformed Pyrimidines
- Starting Material : 2-methyl-4,5,6-trichloropyrimidine.
- Selective Hydrolysis : NaOH (aq) at 0°C converts position 4 chlorine to hydroxyl.
- Methylamination : Methylamine substitutes chlorine at position 6 under mild conditions (25°C, 8 hours).
- Residual Chlorine : Position 5 remains chlorinated due to steric and electronic effects.
Optimized Reaction Parameters
Critical Analysis of Challenges
- Regioselectivity :
Chlorination at position 5 requires careful control to avoid over-chlorination. POCl₃ with DMF as a catalyst enhances selectivity. - Amination Efficiency :
Methylamine’s nucleophilicity is limited; using pressurized conditions or phase-transfer catalysts (e.g., TBAB) may improve yields. - Hydroxyl Group Stability :
Protecting the 4-hydroxyl group (e.g., as a TBS ether) during chlorination prevents undesired side reactions.
Comparative Data
| Method | Advantages | Disadvantages |
|---|---|---|
| Sequential Halogenation | High selectivity for Cl at C5 | Multi-step, lower overall yield |
| Direct Functionalization | Fewer steps | Requires pure trichloro precursor |
Industrial Scalability Considerations
- Cost-Effectiveness : POCl₃ and methylamine are inexpensive, but solvent recovery (THF) is critical for large-scale production.
- Safety : Exothermic chlorination steps require controlled addition and cooling.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Pharmaceutical Applications
-
Antithrombotic Activity
- Research indicates that 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol and its derivatives exhibit significant antithrombotic properties. These compounds have been shown to inhibit platelet aggregation, which is crucial for preventing thrombotic conditions such as cerebral thrombosis and unstable angina . The ability to modulate platelet function positions this compound as a potential therapeutic agent in cardiovascular diseases.
-
Anti-inflammatory Properties
- The compound has been explored for its anti-inflammatory effects. Studies on related pyrimidine derivatives suggest that they can inhibit key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Such actions are critical in managing conditions characterized by excessive inflammation . The structure-activity relationship (SAR) analysis indicates that modifications to the pyrimidine ring can enhance these anti-inflammatory effects.
-
Potential Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties. The compound's structural similarities with other known antimicrobial agents hint at its potential effectiveness against various pathogens, although further research is needed to establish specific efficacy and mechanisms of action.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, often utilizing starting materials that allow for the introduction of the chloro and methylamino groups at specific positions on the pyrimidine ring. Understanding the synthesis pathways is essential for optimizing yield and purity for pharmaceutical applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Methyl-4-amino-pyrimidine | Contains an amino group at position 4 | Lacks chlorine substitution |
| 6-Chloro-2-methylpyrimidin-4(3H)-one | Features a keto group instead of an amino group | Different functional group impacts reactivity |
| 5-Fluoro-2-methylpyrimidin-4(3H)-one | Fluorine substitution at position 5 | Fluorine enhances lipophilicity |
| 4-Amino-2-chloropyrimidine | Amino group at position 4 with chlorine | More polar due to amino presence |
This table highlights how variations in chemical structure can influence biological activity, guiding future research into optimizing therapeutic effects.
Case Studies and Research Findings
Recent literature has documented various case studies detailing the pharmacological potential of pyrimidine derivatives, including this compound:
- Study on Antithrombotic Effects : A study demonstrated that derivatives of this compound significantly reduced platelet aggregation in vitro, suggesting potential use in clinical settings for thrombotic disorders .
- Research on Anti-inflammatory Activity : Investigations into the anti-inflammatory properties revealed that certain modifications to the pyrimidine structure could enhance COX-2 inhibition, positioning these compounds as candidates for treating inflammatory diseases .
- Exploration of Antimicrobial Properties : Initial findings indicated that this compound may exhibit activity against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved are typically related to its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Functional Group Effects
5-Chloro-6-methylpyrimidin-4-amine (CAS: Not specified)
- Molecular formula : C₅H₇ClN₄.
- Key differences: Lacks the hydroxyl and methylamino groups present in the target compound.
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS: 88474-31-1)
- Molecular formula : C₆H₉ClN₄O.
- Key differences : Replaces the hydroxyl group with a methoxy group. The methoxy group increases lipophilicity and alters electronic effects, which may affect binding interactions in biological systems .
2-Chloro-4-methylpyrimidin-5-amine (CAS: Not specified)
- Molecular formula : C₅H₆ClN₃.
- Key differences: Positional isomerism (chloro at position 2 vs. 5) and absence of hydroxyl/methylamino groups.
Structural Analogues with Fused Ring Systems
2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)-5-pyrimidinamine
- Molecular formula : C₁₀H₈ClN₅S.
- Key differences: Incorporates a thieno-pyrimidine fused ring system. This structural complexity enhances rigidity and may improve target selectivity in drug design compared to simpler pyrimidinol derivatives .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen-Bonding Capacity |
|---|---|---|---|---|
| 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol | C₆H₈ClN₃O | 173.60 | Cl, CH₃, NHCH₃, OH | High (OH, NHCH₃) |
| 5-Chloro-6-methylpyrimidin-4-amine | C₅H₇ClN₄ | ~158.59 | Cl, CH₃, NH₂ | Moderate (NH₂) |
| 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C₆H₉ClN₄O | 200.62 | Cl, CH₃, OCH₃, NH₂ | Low (OCH₃, NH₂) |
Biological Activity
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with chlorine and methyl groups, contributing to its unique biological properties. The molecular formula is , and it exhibits a monoclinic crystal structure, which influences its reactivity and interactions in biological systems.
Pharmacological Activities
1. Anti-inflammatory Activity
Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Key Findings:
- In vitro studies showed that certain pyrimidine derivatives significantly suppressed COX-2 activity, with IC50 values indicating potent inhibition comparable to standard anti-inflammatory drugs like celecoxib .
- A study reported that derivatives exhibited effective doses (ED50) similar to indomethacin in carrageenan-induced paw edema models .
2. Antibacterial Activity
The compound has demonstrated promising antibacterial properties against various pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or function.
- Research Insights:
- Various studies have highlighted the broad-spectrum antibacterial effects of pyrimidine derivatives, suggesting that this compound may share similar mechanisms .
- The compound's effectiveness against resistant strains of bacteria positions it as a potential candidate for further development in antibiotic therapies.
3. Anticancer Activity
Emerging research indicates that certain pyrimidine derivatives possess anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs).
- Case Studies:
- A study on related pyrimidine compounds revealed potent anticancer activity against chronic lymphocytic leukemia cells, with therapeutic windows significantly favoring cancer cells over normal cells .
- The structural characteristics of these compounds enhance their ability to interact with cancer cell pathways, leading to apoptosis or cell cycle arrest.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring and substituents can significantly influence its pharmacological effects.
Q & A
How can researchers optimize the synthesis of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol to improve yield and purity while minimizing by-products?
Methodological Answer:
- Reaction Optimization: Use regioselective chlorination and methylation protocols to reduce side reactions. For example, highlights the use of controlled stoichiometry and temperature (e.g., reflux in aprotic solvents like DMF) to favor the desired substitution pattern.
- Catalyst Selection: Palladium-based catalysts (e.g., bis(2-methylallyl)palladium chloride dimer, as in ) can enhance coupling reactions for pyrimidine derivatives.
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol-water mixtures to isolate the target compound from by-products .
What advanced spectroscopic and crystallographic techniques are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement and SHELXD for phase determination) to solve crystal structures, particularly for confirming substituent positions and hydrogen bonding networks ( ).
- Multinuclear NMR: Assign signals using -DEPT and 2D experiments (e.g., HMBC, HSQC) to resolve overlapping peaks, especially for distinguishing methylamino and chloro groups ().
- Mass Spectrometry: High-resolution ESI-MS can verify molecular ions and fragmentation patterns to confirm the molecular formula .
How can quantum chemical calculations predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, as demonstrated for similar pyrimidinol derivatives in .
- Reactivity Descriptors: Compute Fukui indices to identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity in further functionalization reactions .
What in vitro and in vivo models are suitable for evaluating its biological activity?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based assays (e.g., ADP-Glo™) to screen for Src/Abl kinase inhibition, as described in for structurally related pyrimidine derivatives.
- Cell Proliferation Studies: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity, with IC calculations normalized to positive controls (e.g., doxorubicin).
- In Vivo Models: For neurological applications, consider rodent models of edema or receptor antagonism (e.g., α1-adrenergic receptors) with pharmacokinetic profiling of blood-brain barrier penetration .
How should discrepancies in reported biological activities across studies be addressed?
Methodological Answer:
- Meta-Analysis: Systematically compare assay conditions (e.g., cell line specificity, serum concentration) from studies like and to identify variables influencing activity.
- Dose-Response Reproducibility: Replicate experiments using standardized protocols (e.g., CLSI guidelines) to confirm potency ranges.
- Structural Confirmation: Verify compound identity via LC-MS and -NMR to rule out batch-to-batch variability .
What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, FFP3 masks, and chemical-resistant lab coats to prevent dermal/ocular exposure ( ).
- Ventilation: Perform reactions in fume hoods with HEPA filters, especially during solvent evaporation steps.
- Waste Management: Neutralize acidic/basic by-products before disposal and segregate halogenated waste for incineration .
Which chromatographic techniques are effective for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-DAD: Use a C18 column with isocratic elution (acetonitrile:water + 0.1% TFA) and UV detection at 260 nm ( ).
- LC-MS/MS: Employ MRM transitions (e.g., m/z 200 → 154 for quantification) with deuterated internal standards to enhance sensitivity in plasma/serum samples .
What strategies elucidate its molecular mechanism of action?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina with crystal structures from the PDB ().
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (K) and stoichiometry for receptor-ligand interactions.
- Kinetic Studies: Use stopped-flow spectroscopy to determine enzyme inhibition constants (K) under pseudo-first-order conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
